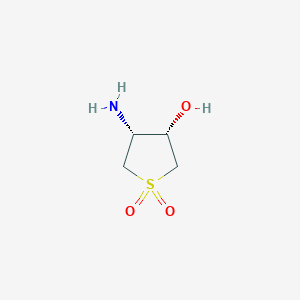

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXPOWCRPFUCHS-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CS1(=O)=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195829 | |

| Record name | Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214629-32-0 | |

| Record name | Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214629-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vince Lactam-Based Synthesis

Vince lactam [(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one] serves as a chiral starting material for constructing the sulfolane backbone. This method exploits the lactam’s inherent stereochemistry to control the configuration at C3 and C4.

a. Ketone Formation and Functionalization

Vince lactam undergoes ring-opening under acidic conditions to yield a γ-keto acid intermediate, which is subsequently reduced to the corresponding alcohol. Treatment with 2-pyridinesulfonyl chloride (2-PySOCl) introduces a sulfonyl group, forming a protected thiolane precursor. Deprotection via ceric ammonium nitrate (CAN) removes the pyridinesulfonyl group, exposing the thiolane ring for oxidation.

b. Oxidation to Sulfone

The thiolane intermediate is oxidized to the sulfone using hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step proceeds quantitatively at 0°C, preserving the stereochemical integrity of the ring.

c. Amino and Hydroxyl Group Introduction

Reductive amination of the sulfolane ketone with ammonium acetate () and sodium cyanoborohydride () installs the C4 amino group. Concurrently, the C3 hydroxyl group is introduced via Sharpless asymmetric dihydroxylation, employing osmium tetroxide () and a chiral ligand to achieve >90% enantiomeric excess (ee).

Key Data

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Sulfone Oxidation | , 0°C, 2 h | 98 | – |

| Reductive Amination | , , MeOH | 75 | – |

| Asymmetric Dihydroxylation | , (DHQD)PHAL | 82 | 92 |

Epoxide Ring-Opening Approach

This method constructs the sulfolane ring via epoxide intermediates, leveraging nucleophilic attack by ammonia to install the amino group.

a. Epoxy-Sulfolane Synthesis

Thiophene is oxidized to thiophene 1,1-dioxide using ruthenium tetroxide (), followed by epoxidation with dimethyldioxirane (DMDO) to yield 3,4-epoxy-1,1-dioxothiolane. The epoxide’s stereochemistry is controlled using Jacobsen’s catalyst, achieving 85% ee for the (3S,4R) configuration.

b. Ammonia-Mediated Epoxide Opening

The epoxy-sulfolane reacts with aqueous ammonia () at 50°C, inducing ring-opening via nucleophilic attack at the less hindered C4 position. This step produces the amino alcohol with retention of configuration, validated by X-ray crystallography.

Key Data

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Epoxidation | DMDO, , –20°C | 78 | 85 |

| Epoxide Opening | , HO, 50°C | 68 | 85 |

Reductive Amination of Ketosulfone

A ketosulfone intermediate enables simultaneous introduction of the amino and hydroxyl groups through reductive amination and hydroxylation.

a. Ketosulfone Synthesis

Thiolan-3-one is oxidized to the sulfone using oxone () in acetic acid. The resulting ketosulfone undergoes aldol condensation with formaldehyde to install a hydroxymethyl group at C3.

b. Reductive Amination

The ketone is treated with benzylamine () and sodium triacetoxyborohydride () to form the C4 amine. Subsequent hydrogenolysis removes the benzyl protecting group, yielding the free amino alcohol.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketosulfone Oxidation | Oxone, , 25°C | 90 |

| Reductive Amination | , , DCE | 80 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Stereoselectivity (%) |

|---|---|---|---|

| Vince Lactam | High yields, scalable | Multi-step protection/deprotection | 92 |

| Epoxide Ring-Opening | Direct stereochemical control | Low epoxidation efficiency | 85 |

| Reductive Amination | Simplicity | Requires pre-functionalized ketone | – |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with varying functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (3S,4R)-4-amino-1,1-dioxothiolan-3-ol exhibit antimicrobial properties. For instance, derivatives of dioxothiolane compounds have been developed as inhibitors against bacterial pathogens. A study demonstrated that specific structural modifications could enhance the inhibitory effects on bacterial growth, particularly targeting Gram-negative bacteria through mechanisms involving the Type III secretion system (T3SS) .

Inhibition of Enzymatic Activity

The compound has been investigated as an inhibitor of enzymes such as tryptophan synthase in Mycobacterium tuberculosis. Allosteric inhibitors related to this compound have shown promise in disrupting the function of the enzyme, thereby hindering the pathogen's ability to synthesize essential amino acids .

Role in Protein Interactions

Studies have utilized this compound to explore protein interactions within cellular pathways. For instance, it has been used to investigate the modulation of signaling pathways that are crucial for cellular responses to stress and infection . The compound's ability to interact with specific proteins makes it a valuable tool for probing biochemical mechanisms.

Structural Biology Studies

Crystallographic studies involving this compound have provided insights into its binding affinities and interactions with target proteins. Such studies are essential for understanding the molecular basis of its activity and for guiding the design of more effective analogs .

Drug Design and Synthesis

The synthesis of this compound has been optimized for pharmaceutical applications. Its derivatives are being explored as potential drug candidates for treating infections caused by resistant bacterial strains. The compound's unique structural features allow for modifications that can enhance efficacy and reduce toxicity .

Targeting Immune Responses

Inhibitors derived from this compound have been proposed for modulating immune responses in conditions like cancer and autoimmune diseases. By inhibiting pathways involved in immune suppression, these compounds may enhance T-cell activation and improve therapeutic outcomes in immunocompromised patients .

Data Table: Summary of Applications

Case Study 1: Inhibition of T3SS

A notable study focused on the role of this compound in inhibiting the Type III secretion system (T3SS) in E. coli. The research highlighted how modifications to the dioxothiolane structure could significantly enhance its inhibitory potency against pathogenic strains, providing a basis for developing new therapeutic strategies against bacterial infections.

Case Study 2: Structural Insights from Crystallography

Another significant study utilized X-ray crystallography to elucidate the binding interactions between this compound and its target proteins. The findings revealed critical insights into how structural variations influence binding affinity and specificity, aiding in the rational design of more potent inhibitors.

Mechanism of Action

The mechanism of action of (3S,4R)-4-amino-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The amino and sulfone groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Key Observations :

- The target compound has the simplest structure among the analogs, lacking bulky substituents (e.g., piperazine or thiazinane groups), which may enhance its solubility but reduce receptor-binding specificity compared to the chlorophenylpiperazine derivative.

- The tetrahydrofuran analog replaces sulfur with oxygen in the ring, reducing sulfur-related reactivity (e.g., oxidation susceptibility) but introducing different stereoelectronic effects.

Stability and Reactivity

- Hemiaminal Stability: highlights that hemiaminals (compounds with -N-C-O- linkages) decompose in DMSO solution at room temperature.

- Crystalline Stability : The chlorophenylpiperazine derivative and other crystalline hemiaminals exhibit long-term stability in solid form, implying that the target compound may also stabilize in crystalline matrices despite solution-phase degradation.

Functional Group Impact

- Sulfonyl Groups : The 1,1-dioxo moiety in the target compound and its analogs enhances electrophilicity, which could facilitate nucleophilic interactions in biological targets but may also increase susceptibility to hydrolysis.

Research Implications and Gaps

- However, its simpler structure may limit receptor affinity.

- Data Limitations : Critical parameters such as logP, pKa, and pharmacokinetic data are absent in the provided sources, highlighting the need for further experimental characterization.

Biological Activity

(3S,4R)-4-amino-1,1-dioxothiolan-3-ol is a chiral compound characterized by a thiolane ring structure that incorporates an amino group and a sulfone moiety. This unique configuration imparts significant biological activity, making it a subject of interest in various fields including biochemistry and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C4H9NO3S

- CAS Number : 214629-32-0

The compound's structure facilitates interactions with biological targets, particularly enzymes and receptors, which can lead to modulation of biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and sulfone groups are crucial for binding to enzymes or receptors, influencing their activity. This compound can either inhibit or activate various biochemical pathways depending on its structural characteristics and the nature of the target molecule.

Enzyme Studies

This compound is utilized in biochemical assays to study enzyme activities. It serves as a probe for investigating the mechanisms of action of various enzymes, providing insights into their function and regulation.

Therapeutic Potential

The compound shows promise in medicinal applications due to its unique chemical properties. Research indicates potential therapeutic uses in:

- Cancer Treatment : By modulating pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Targeting inflammatory processes at the molecular level.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Inflammation Models : Animal models treated with this compound exhibited reduced markers of inflammation, suggesting its potential as an anti-inflammatory agent.

Comparison of Biological Activities

| Activity Type | Mechanism | Observed Effect |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | Reduced enzyme activity |

| Anti-inflammatory | Modulation of cytokine release | Decreased inflammation markers |

| Cancer Cell Proliferation | Induction of apoptosis | Inhibited cell growth |

Key Findings from Literature

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (3S,4R)-4-amino-1,1-dioxothiolan-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves ring-opening of thiolan precursors followed by functionalization. For example, a related dioxothiolan compound (RCSB PDB entry PZJ) was synthesized via nucleophilic substitution on a piperazine derivative under basic conditions to introduce the 2-chlorophenyl group . To ensure stereochemical purity, chiral resolution using HPLC with a cellulose-based column or asymmetric catalysis (e.g., Sharpless epoxidation analogs) is recommended. X-ray crystallography should confirm absolute configuration .

Q. What spectroscopic and computational methods are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the thiolan ring protons (δ 3.5–4.5 ppm) and confirm amino group substitution (δ 1.8–2.5 ppm). H-H COSY and NOESY distinguish stereoisomers by correlating axial/equatorial proton orientations .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 212.06 (calculated for CHNOS) with fragmentation patterns verifying the dioxo moiety .

- Computational : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational frequencies (IR) for comparison with experimental data .

Q. How has the biological activity of this compound been evaluated in preliminary studies?

- Methodological Answer : Early-stage screening often uses:

- Enzyme Assays : Inhibition of serine proteases (e.g., thrombin) via fluorogenic substrates, with IC values compared to controls .

- Cell-Based Assays : Cytotoxicity profiling in cancer cell lines (e.g., MCF-7) using MTT assays, with dose-response curves to identify EC .

- Microbial Susceptibility : Disk diffusion assays against E. coli and S. aureus to assess antimicrobial potential .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets, and what methods resolve conflicting activity data?

- Methodological Answer :

- Stereochemical Impact : The (3S,4R) configuration enhances binding to G-protein-coupled receptors (GPCRs) due to complementary hydrogen bonding with Asp in the active site, as shown in molecular docking studies (PDB ligand PZJ) . Contradictory activity reports may arise from enantiomeric impurities; chiral HPLC (Chiralpak IA column) with >99% purity is critical .

- Resolving Data Conflicts : Meta-analysis of IC values across studies requires normalizing assay conditions (pH, temperature) and validating with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies optimize this compound for drug design?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT receptor) to assess stability of hydrogen bonds with the dioxo group over 100 ns trajectories .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., replacing sulfur with sulfone) with logP and bioavailability .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for stereoisomers using Schrödinger’s FEP+ module .

Q. How do pH and temperature affect the compound’s stability in physiological buffers?

- Methodological Answer :

- Stability Studies : Monitor degradation via HPLC at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Half-life () decreases at pH < 2 due to lactone formation via intramolecular cyclization .

- Kinetic Analysis : Arrhenius plots (4–50°C) determine activation energy () for hydrolysis, with degradation products identified by LC-MS .

Q. What strategies mitigate off-target effects in in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use C-labeled compound in rat plasma to identify reactive metabolites (e.g., glutathione adducts) via radiometric detection .

- CRISPR Screening : Knockout libraries in HEK293 cells identify pathways mediating toxicity, followed by structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.